Ethyl 3-(ethylamino)butanoate Ethyl 3-(ethylamino)butanoate
Brand Name: Vulcanchem
CAS No.: 3440-35-5
VCID: VC2296838
InChI: InChI=1S/C8H17NO2/c1-4-9-7(3)6-8(10)11-5-2/h7,9H,4-6H2,1-3H3
SMILES: CCNC(C)CC(=O)OCC
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

Ethyl 3-(ethylamino)butanoate

CAS No.: 3440-35-5

Cat. No.: VC2296838

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(ethylamino)butanoate - 3440-35-5

Specification

CAS No. 3440-35-5
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name ethyl 3-(ethylamino)butanoate
Standard InChI InChI=1S/C8H17NO2/c1-4-9-7(3)6-8(10)11-5-2/h7,9H,4-6H2,1-3H3
Standard InChI Key BFRMCOWFDUQFMA-UHFFFAOYSA-N
SMILES CCNC(C)CC(=O)OCC
Canonical SMILES CCNC(C)CC(=O)OCC

Introduction

Chemical Structure and Basic Properties

Molecular Composition and Structure

Ethyl 3-(ethylamino)butanoate has the molecular formula C₈H₁₇NO₂. It contains an ethyl ester group (-COOEt), a secondary amine with an ethyl substituent (-NHC₂H₅), and a butanoate backbone with substitution at the 3-position. The compound features a chiral center at the C-3 position, suggesting possible stereoisomers with potentially different biological activities and physical properties. The structure bears resemblance to Ethyl 3-(methylamino)butanoate (C₇H₁₅NO₂), differing only in the substitution of an ethyl group for a methyl group on the nitrogen atom.

Predicted Physical Properties

Based on structural analogy with related compounds such as Ethyl 3-(methylamino)butanoate, the following properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Physical StateColorless to pale yellow liquidSimilar amino esters are typically liquids at room temperature
Boiling Point~275-285°C at atmospheric pressureHigher than Ethyl 3-(methylamino)butanoate (264.33°C) due to increased molecular weight
Molecular Weight159.23 g/molCalculated from molecular formula C₈H₁₇NO₂
SolubilityLikely soluble in organic solvents; limited water solubilityBased on lipophilicity and functional groups
LogP~1.2-1.5Estimated based on Ethyl 3-(methylamino)butanoate's LogP of 0.94

Synthetic Approaches and Preparation Methods

Reductive Amination

A likely synthesis route would involve reductive amination of ethyl 3-oxobutanoate (ethyl acetoacetate) with ethylamine, followed by reduction of the resulting imine. This approach is analogous to reactions used for similar amino esters.

Nucleophilic Substitution

Another potential route could involve nucleophilic substitution of ethyl 3-halobutanoate with ethylamine, displacing the halogen to form the desired amino ester.

Comparison with Related Compound Synthesis

The synthesis of (S)-(+)-Ethyl 3-hydroxybutanoate provides valuable insights into potential stereoselective approaches. This related compound can be synthesized through baker's yeast reduction of ethyl acetoacetate, achieving up to 85% enantiomeric excess . A similar biocatalytic approach might be applicable for the stereoselective synthesis of Ethyl 3-(ethylamino)butanoate, potentially using appropriate transaminases instead of reductases.

Structure-Activity Relationships and Chemical Reactivity

Functional Group Reactivity

The compound contains three key functional groups that define its chemical reactivity:

  • Ester group: Susceptible to hydrolysis, transesterification, and aminolysis

  • Secondary amine: Capable of further alkylation, acylation, and participation in various condensation reactions

  • Chiral center: Provides basis for stereochemical diversity and potentially stereoselective reactions

Comparison with Structurally Related Compounds

The substitution of an ethyl group for the methyl group on the nitrogen (compared to Ethyl 3-(methylamino)butanoate) would likely result in:

  • Increased lipophilicity

  • Slightly decreased basicity of the nitrogen

  • Different steric considerations in chemical reactions and biological interactions

  • Potentially altered pharmacokinetic properties if used in medicinal applications

Analytical Considerations

Spectroscopic Characterization

The spectroscopic profile of Ethyl 3-(ethylamino)butanoate would likely include distinctive features similar to related compounds. Based on structural analogy with Ethyl 3-(methylamino)butanoate and other related compounds, the following spectroscopic characteristics can be anticipated:

NMR Spectroscopy

The ¹H NMR spectrum would likely show distinctive patterns including:

  • Triplet for the ester ethyl CH₃ group (~1.2-1.3 ppm)

  • Quartet for the ester ethyl CH₂ group (~4.0-4.2 ppm)

  • Complex pattern for the butanoate backbone protons

  • Signals corresponding to the N-ethyl group (~1.0-1.1 ppm for CH₃ and ~2.5-2.7 ppm for CH₂)

Mass Spectrometry

Expected molecular ion peak at m/z 159, with fragmentation patterns typical of amino esters, including loss of ethyl groups and McLafferty rearrangement products.

Research Gaps and Future Directions

Identified Knowledge Gaps

The current literature appears to have limited specific information on Ethyl 3-(ethylamino)butanoate, presenting several research opportunities:

  • Development of efficient, stereoselective synthesis routes

  • Comprehensive characterization of physical and chemical properties

  • Exploration of potential biological activities

  • Investigation of applications in organic synthesis

Promising Research Directions

Based on the properties and applications of related compounds, the following research directions merit exploration:

  • Evaluation of antimicrobial properties against resistant bacterial strains

  • Assessment of potential as a chiral building block in asymmetric synthesis

  • Investigation of structure-activity relationships with systematic modification of the basic structure

  • Development of green chemistry approaches to its synthesis

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